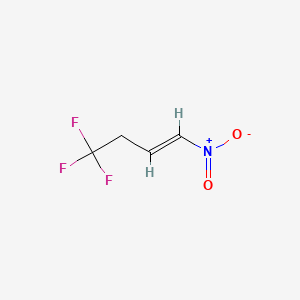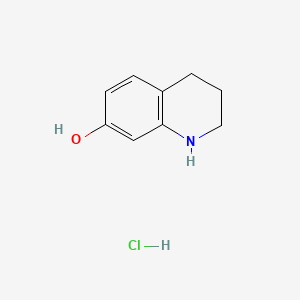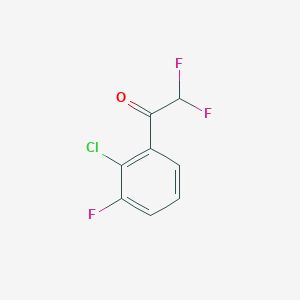
1-(2-Chloro-3-fluorophenyl)-2,2-difluoroethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chloro-3-fluorophenyl)-2,2-difluoroethanone is a chemical compound with the following structural formula:
C8H4ClFO2
This compound belongs to the class of ketones and contains both chlorine and fluorine atoms. It is characterized by its unique combination of halogens and carbonyl functionality.
Vorbereitungsmethoden
Synthetic Routes:
-
Direct Synthesis:
- One common method involves the direct reaction of 2-chloro-3-fluorobenzoyl chloride with difluoromethyl magnesium bromide (CF₂BrMg) or difluoromethyl lithium (CF₂Li).
- The reaction proceeds via nucleophilic addition of the difluoromethyl group to the carbonyl carbon, followed by elimination of the halide ion.
- The resulting product is 1-(2-chloro-3-fluorophenyl)-2,2-difluoroethanone.
-
Indirect Synthesis:
- Another approach is to prepare the corresponding boronic acid derivative (2-chloro-3-fluorophenylboronic acid) and then convert it to the ketone.
- The boronic acid can be synthesized through various methods, including Suzuki-Miyaura cross-coupling reactions.
Industrial Production Methods:
- While research laboratories often use the direct synthetic routes, industrial production may involve more efficient and scalable methods.
- Continuous flow processes, catalytic systems, and optimized reaction conditions are employed to achieve higher yields and purity.
Analyse Chemischer Reaktionen
1-(2-Chloro-3-fluorophenyl)-2,2-difluoroethanone can participate in several chemical reactions:
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The chlorine atom can undergo substitution reactions, such as nucleophilic aromatic substitution.
Oxidation: Oxidation of the ketone group can yield carboxylic acids or other functional groups.
Common reagents and conditions depend on the specific reaction type.
Wissenschaftliche Forschungsanwendungen
1-(2-Chloro-3-fluorophenyl)-2,2-difluoroethanone finds applications in:
Medicinal Chemistry: Researchers explore its potential as a pharmacophore for drug design.
Agrochemicals: It may serve as a building block for herbicides or fungicides.
Materials Science: Its unique structure could contribute to novel materials.
Wirkmechanismus
- The exact mechanism of action remains an active area of research.
- Potential molecular targets and pathways involve interactions with enzymes, receptors, or cellular processes.
Vergleich Mit ähnlichen Verbindungen
- Similar compounds include other halogenated ketones or fluorinated aromatic derivatives.
- Uniqueness lies in the combination of chlorine, fluorine, and the ketone group.
Remember that this compound’s properties and applications continue to be explored, and further research will enhance our understanding
Eigenschaften
Molekularformel |
C8H4ClF3O |
|---|---|
Molekulargewicht |
208.56 g/mol |
IUPAC-Name |
1-(2-chloro-3-fluorophenyl)-2,2-difluoroethanone |
InChI |
InChI=1S/C8H4ClF3O/c9-6-4(7(13)8(11)12)2-1-3-5(6)10/h1-3,8H |
InChI-Schlüssel |
WMPNICWIWQRYQH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)F)Cl)C(=O)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-cyclohexyl-2-{[(1-methyl-1H-1,2,3-benzotriazol-6-yl)methyl]amino}acetamide hydrochloride](/img/structure/B13572892.png)
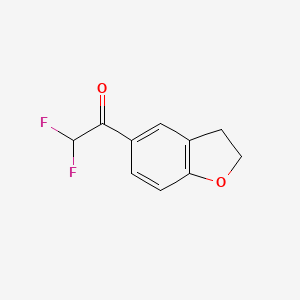
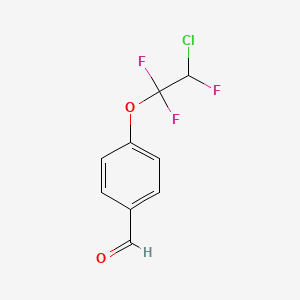

![Benzyl(methyl)[2-(naphthalen-1-yloxy)ethyl]amine](/img/structure/B13572927.png)

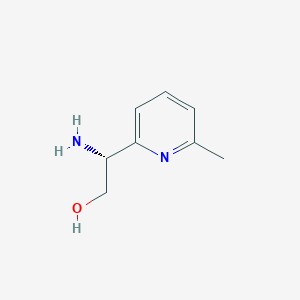
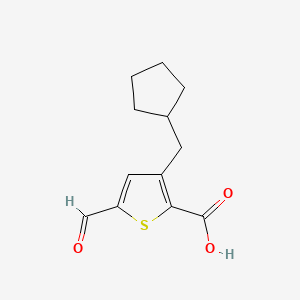
![4-[2-(1H-pyrazol-1-yl)propan-2-yl]phenol](/img/structure/B13572945.png)
![[5-Fluoro-2-(trifluoromethyl)phenyl]hydrazine](/img/structure/B13572948.png)
